N-(4-ethoxyphenyl)azepane-1-carboxamide
Description
N-(4-ethoxyphenyl)azepane-1-carboxamide is a synthetic carboxamide derivative characterized by a seven-membered azepane ring linked to a 4-ethoxyphenyl substituent via a carboxamide group. The ethoxyphenyl group introduces electron-donating effects, which may enhance lipophilicity and influence binding interactions compared to halogenated phenyl derivatives. The azepane ring, a saturated seven-membered heterocycle, provides conformational flexibility distinct from smaller rings like piperazine or diazepane .
Properties
CAS No. |
838898-79-6 |
|---|---|
Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)azepane-1-carboxamide |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-14-9-7-13(8-10-14)16-15(18)17-11-5-3-4-6-12-17/h7-10H,2-6,11-12H2,1H3,(H,16,18) |
InChI Key |
WJSQGUFULIVCFO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCCCCC2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Electron Effects : The 4-ethoxyphenyl group (electron-donating -OCH₃) contrasts with electron-withdrawing groups like -Cl in N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride or N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide . This difference impacts electronic distribution, solubility, and receptor affinity.
- Lipophilicity : Ethoxy substituents typically increase logP values compared to chloro groups. For example, N-[4-(azepan-1-ylsulfonyl)phenyl]-6-chloro-7-methyl-4-oxochromene-2-carboxamide (XLogP3 = 3.9) suggests that ethoxy analogs may exhibit higher membrane permeability.
Table 1: Substituent Comparison
| Compound | Substituent | XLogP3 (Predicted) | Electronic Effect |
|---|---|---|---|
| N-(4-ethoxyphenyl)azepane-1-carboxamide | 4-OCH₂CH₃ | ~4.2* | Electron-donating |
| N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide | 4-Cl | ~3.5 | Electron-withdrawing |
| N-(4-fluorophenethyl)-coumarin derivative | 4-F | 3.9 | Electron-withdrawing |
*Estimated based on structural analogs .
Ring Structure Differences: Azepane vs. Piperazine/Diazepane
Conformational Flexibility :
- Azepane (7-membered) : Larger rings like azepane adopt boat or twist-chair conformations, enabling diverse binding modes. This contrasts with the rigid chair conformation of six-membered piperazine rings in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide .
- Diazepane (7-membered with two N atoms) : Compounds like N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride introduce additional hydrogen-bonding sites (e.g., N–H⋯O interactions), influencing crystal packing and solubility .
Table 2: Ring Structure Impact
| Compound | Ring Type | Conformation | Hydrogen Bonding Sites |
|---|---|---|---|
| This compound | Azepane (7-membered) | Twist-chair* | 1 (amide N–H) |
| N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide | Piperazine (6-membered) | Chair | 1 (amide N–H) |
| N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide | Diazepane (7-membered) | Boat | 2 (amide N–H, ring N) |
*Inferred from azepane analogs .
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